Guangyong Yang,
Cangting Guo,
Guang Xue,
Jinxi Guo
PMID: 34213253
DOI:
10.3724/SP.J.1123.2020.03020
Abstract
The presence of 3-chloro-1,2-propanediol fatty acid esters (3-MCPDE) in food and processed materials has recently become a topic of concern because of the toxicity of their metabolites. 3-MCPDE structurally similar to glyceride, which makes it difficult to separate or extract them from oils and fritters. A method based on ultra performance convergence chromatography-tandem mass spectrometry (UPC
-MS/MS) was established for the determination of 15 3-MCPDE in vegetable oils and fritters. Amino-packed columns were used to purify the samples. The analytical conditions were optimized, and the matrix effect was investigated. The sample was treated by column chromatography to remove glyceride and free fatty acids, which induce strong matrix effects. The amino-packed column was eluted with hexane and hexane-ethyl acetate (6:4, v/v). Every 1 mL of the eluent was analyzed using a UPC
and ACQUITY QDa detector. Elution curves were drawn based on the testing data and used to determine the collection volume. The collection volumes for 3-chloro-1,2-propanediol diesters and monoesters according to the elution curves were 7-14 mL and 3-9 mL. The collected eluent was mixed and dried under nitrogen flow at a temperature of 60℃. A hexane-isopropanol (98:2, v/v, 1 mL) mixture was used to dissolve the residue. The resulting solution was separated on a Viridis HSS C18 SB column (150 mm×2.1 mm, 1.8 μm) under gradient elution. Supercritical carbon dioxide and methanol (containing 40% acetonitrile and 0.1% formic acid) were used as the mobile phases, and the flow rate was 1 mL/min. The separated compounds were analyzed by tandem MS with an electrospray ionization (ESI) source in positive and multiple reaction monitoring modes. Water (containing 97% isopropanol and 0.2% ammonia water) was used as the auxiliary pump mobile phase, and the flow rate was 0.2 mL/min. The method showed good linear relationships in the range of 0.5-100 μg/L (
≥ 0.9973). The limits of detection (LODs) and limits of quantification (LOQs) were 0.01-0.68 μg/L (
=3) and 0.04-1.74 μg/L (
=10), respectively. The average recoveries (
=9) at the three spiked levels were in the range of 81.6%-98.5%. The relative standard deviations were in the range of 1.8%-6.4%. The matrix effects in the case of the oils and fritters were weak. The developed method was used to detect 44 oil samples and eight fritter samples. Meanwhile, some suspect 3-MCPDE compounds outside the scope of the investigation were analyzed based on their primary and secondary mass spectra. The detection rates of 3-MCPDE in oils and fritters were 84.1% and 87.5%, and their amounts were in the range of 0.024-4.481 mg/kg and 0.018-1.144 mg/kg, respectively. The detection rates of 3-MCPDE in rapeseed oil were higher compared to those for other kinds of oil. The method is specific, fast, simple, accurate, reliable, and environmentally friendly, in addition to being more sensitive than other methods and showing better matrix compatibility for oils. This method has been successfully used to determine the types and amounts of 3-MCPDE in vegetable oils and fritters. The research findings provided accurate data to assess the exposure risk of 3-MCPDE. The results of our experiment also provided valuable information for elucidating the formation mechanism of 3-MCPDE. The proposed method can be used to analyze waste edible oil based on large amounts of analysis data. However, this method has some limitations. The resolution ratio of the mass spectrometer used in this method is too low for the qualitative analysis of unknown compounds. The qualitative results for the suspect 3-MCPDE compounds are not particularly accurate, and a large variety of monomer standards are required for the quantitative determination of 3-MCPDE. The 3-MCPDE standards are expensive, and there is limited choice of these standards; moreover, they are difficult to synthesize. The poor ionization yield of 3-chloro-1,2-propanediol monoesters under the ESI conditions resulted in high LODs. Hence, it is necessary to develop a method for increasing the ionization of monoesters, for example, via derivatization.
Karine Redeuil,
Xanthippe Theurillat,
Marine Nicolas,
Kornél Nagy
PMID: 34018724
DOI:
10.1021/acs.jafc.1c00597
Abstract
The aim of this study was to identify the chlorine source during sunflower oil production and propose mitigation strategies in order to prevent monochloropropane-diol ester (MCPDE) formation. Whole sunflower seeds, the separated kernel, hulls, and pressed cake were studied to pinpoint the location of chlorine donors originating from the crop. Acid-water-based degumming, bleaching, cooling, and heat treatment were performed to mimic the current refining process practices. Various oil extraction and refining scenarios were tested. MCPDE and total monochloropropane-diol (MCPD) content of the heat-treated samples were determined by liquid chromatography-HRMS and by an AOCS Official method. The results show that the oil produced from crop hulls and the bleaching clay used are the strongest chlorine sources boosting the MCPDE formation. Using a mixture of pressed and solvent extracted cake oil as model, total 3-MCPD decreased by a factor of 2 when applying static cooling in combination with a washed bleaching clay.
Ru Wang,
Mengru Tao,
Yamin Zhu,
Daming Fan,
Mingfu Wang,
Yueliang Zhao
PMID: 33915425
DOI:
10.1016/j.foodchem.2021.129843
Abstract
The inhibitory effects of seven polyphenols on 3-chloropropane-1,2-diol fatty acid esters (3-MCPDE) formation were investigated in palm oil models. Results showed that there was not a positive significant correlation between the free-radical scavenging activities of the tested compounds and their 3-MCPDE-formation inhibitory activities; puerarin, with weak antioxidant activity, showed the highest inhibitory capacity. Moreover, puerarin reduced the content of glycidol and glycidyl esters (GEs), two key intermediates of 3-MCPDE formation in the oil models; and a puerarin-adduct was discovered in the oil fortified with glycidol or GEs, with its structure elucidated by LC-MS/MS and comparison with newly synthesized ones. Based on its chemical structure, we proposed that puerarin, at least in part, reacted with glycidol and GEs to inhibit 3-MCPDE formation. In addition, the formed compound, puerarin-7-O-propanediol was identified in the potato chips frying system, further confirming reacting with glycidol/GEs as a key mechanism of puerarin to inhibit 3-MCPDE formation.
Hsuan Chen,
Chieh-Hsi Tsao,
Yu-Hsuan Chang,
Wei-Ju Lee
PMID: 34022517
DOI:
10.1016/j.foodchem.2021.130053
Abstract
Glycidyl esters (GEs) and 3-monochloropropane-1,2-diol esters (3-MCPDEs) are heat-induced contaminants mainly formed during oil refining. Information on the occurrence of these contaminants in pressed oils is still limited. In this study, 16 oilseeds pressed with a screw press and a hydraulic press had extremely low concentrations of GEs and 3-MCPDEs. Seed-roasting at high temperatures was the principal factor that significantly increased contents of GEs and 3-MCPDEs in pressed oils, in which higher precursor levels were observed. Occurrence data of GE and 3-MCPDE concentrations in refined oils (n = 25) and pressed oils (n = 26) marketed in Taiwan showed that hot-pressed oils had higher concentrations than their cold-pressed counterparts, and average concentrations of refined oils were > 10-fold higher than those of pressed oils. Risk assessment using the margin of exposure (MOE) approach indicated the presence of GEs in edible oils was of concern for food safety, especially for people who frequently use refined oils.
Roya Khosrokhavar,
Rana Dizaji,
Firouzeh Nazari,
Ali Sharafi,
Javad Tajkey,
Mir-Jamal Hosseini
PMID: 33913518
DOI:
10.1111/jfbc.13744
Abstract
3-Monochloropropane-1,2-diol (3-MCPD) as a byproduct of food processing and a carcinogenic agent has attracted much attention in the last decades. Kidney is the main target organ that is sensitive to the toxicity of 3-MCPD. Due to limited evidence about possible 3-MCPD toxicity, we design an investigation to determine the role of mitochondrial biogenesis following chronic oral administration of 3-MCPD (2, 4, 8 and 32 mg/kg) for 2 months in male C57 mice. The present study evaluated the affects of 3-MCPD in modulating metabolic signalling which is associated with Il-18, PGC-1α, Nrf-2 and Sir3 which are the major transcription factors. Our data confirms controversial behaviors after chronic exposure with 3-MCPD. Over expression of the PGC-1α and Sir3 and IL-18 were observed after exposure with 2,4 & 8 mg kg
day
of 3-MCPD. In front, PGC-1α down-regulation occurs at the highest dose (32 mg/kg) resulted in kidney injury. Based on the findings, PGC-1α plays an important role in the restoration of the mitochondrial function during the recovery from chronic kidney injury. We suggest that the PGC-1α can be consider as a therapeutic target in prevention and treatment of kidney injury after chronic exposure of 3-MCPD. PRACTICAL APPLICATIONS: 3-Monochloropropane-1, 2-diol (3-MCPD) existed in several foods, can induce nephrotoxicity, progressive nephropathy and renal tubule dilation following acute and chronic exposure. It revealed that 3-MCPD toxicity is related to metabolites which can cause oxidative stress and activation of cell death signaling. It seems that cytotoxicity of 3-MCPD has disruptive effect on kidney cells due to rise in ROS production and decrease in mitochondrial membrane permeability. These effects can lead to MPT pore opening, cytochrome c release and activation of programed cell death signaling pathway. Therefore, present study was investigated the role of PGC-1a and the metabolic signaling involved in 3-MCPD-induced nephrotoxicity for the first time. Our data revealed that up-regulation of mitochondrial biogenesis following chronic exposure with 3-MCPD accelerates recovery of mitochondrial and cellular function in kidney by deacetylation of histones, overexpression of transcription factors (PGC-1α, Nrf-2, and Sir3) and maintaining cellular homeostasis.
Puyu Yang,
Yaqiong Zhang,
Yanfang Li,
Michael Granvogl,
Boyan Gao,
Liangli Lucy Yu
PMID: 33843233
DOI:
10.1021/acs.jafc.0c07242
Abstract
3-Monochloropropane 1,2-diol (3-MCPD) esters are toxicants formed during food thermal processing, and their testicular toxicities were widely reported. In this 90 day
study, Sprague-Dawley rats were treated with 3-MCPD 1-monooleate at 10 and 100 mg/kg body weight (bw)/day or 1-monostearate at 15 and 150 mg/kg bw/day. Histological results indicated that testicular impairment was observed, and the level of serum testosterone was decreased dose dependently, while the levels of serum transforming growth factor beta and interferon-γ in rats' serum were increased dose dependently. To address the molecular mechanisms leading to testicular toxicities of 3-MCPD esters, testes samples were investigated with a mass spectrometry proteomic approach. The deregulated proteins affected by 3-MCPD esters include many enzymes related with the inflammatory necrosis pathways. While verifying the results in cellular level, 3-MCPD 1-monooleate and 3-MCPD 1-monostearate showed almost similar testicular cytotoxicity, and they could activate RIPK1 and MLKL pathways at the cellular level. All of these results showed the possible mechanisms about the toxicity of 3-MCPD esters in rats' testes and play a vital role in understanding the toxic effects of 3-MCPD esters both
and
.
Lauren Girard,
Kithsiri Herath,
Hernando Escobar,
Renate Reimschuessel,
Olgica Ceric,
Hiranthi Jayasuriya
PMID: 33922286
DOI:
10.3390/molecules26092449
Abstract
The U.S. Food and Drug Administration's (FDA's) Center for Veterinary Medicine (CVM) has been investigating reports of pets becoming ill after consuming jerky pet treats since 2007. Renal failure accounted for 30% of reported cases. Jerky pet treats contain glycerin, which can be made from vegetable oil or as a byproduct of biodiesel production. Glycidyl esters (GEs) and 3-monochloropropanediol esters (3-MCPDEs) are food contaminants that can form in glycerin during the refining process. 3-MCPDEs and GEs pose food safety concerns, as they can release free 3-MCPD and glycidol in vivo. Evidence from studies in animals shows that 3-MCPDEs are potential toxins with kidneys as their main target. As renal failure accounted for 30% of reported pet illnesses after the consumption of jerky pet treats containing glycerin, there is a need to develop a screening method to detect 3-MCPDEs and GEs in glycerin. We describe the development of an ultra-high-pressure liquid chromatography/quadrupole time-of-flight (UHPLC/Q-TOF) method for screening glycerin for MCPDEs and GEs. Glycerin was extracted and directly analyzed without a solid-phase extraction procedure. An exact mass database, developed in-house, of MCPDEs and GEs formed with common fatty acids was used in the screening.
Shyam Lakshmanan,
Yen Li Yung
PMID: 33596165
DOI:
10.1080/19440049.2020.1842516
Abstract
Chloride reduction in crude palm oil (CPO) of greater than 80% was achieved with water washing conducted at 90°C. Inorganic chloride content in CPO was largely removed through washing, with no significant reduction in the organic chloride. Phosphorous content of CPO reduced by 20%, while trace elements such as calcium, magnesium and iron were also reduced in the washing operation. The 3-MCPDE formed in the refined, bleached and deodorised palm oil displayed (RBDPO) a linear relationship with the chloride level in washed CPO, which could be represented by the equation y = 0.91x, where y is 3-MCPDE and x represents the chloride in RBDPO refined from washed CPO. In plant scale trials using 5% water at 90°C, mild acidification of the wash water at 0.05% reduced chloride by average 76% in washed CPO. Utilising selected bleaching earths, controlled wash water temperature and wash water volume produced low chloride levels in RBDPO. Chloride content less than 1.4 mg kg
in plant RBDPO production was achieved, through physical refining of washed CPO containing less than 2 mg kg
chloride and would correspond to 3-MCPDE levels of 1.25 mg kg
in RBDPO. The 3-MCPDE reduced further to 1.1 mg kg
as the chloride level of washed CPO decreased below 1.8 mg kg
. Chloride has been shown to facilitate the 3-MCPDE formation and its removal in lab scale washing study has yielded lower 3-MCPDE levels formed in RBDPO. In actual plant operations using washed CPO, 3-MCPDE levels below 1.25 mg kg
were achieved consistently in RBDPO.
Jéssika Karolline Santiago,
Willian Cruzeiro Silva,
Maisa Freitas Capristo,
Marcela Cravo Ferreira,
Roseli Aparecida Ferrari,
Eduardo Vicente,
Antônio José A Meirelles,
Adriana Pavesi Arisseto,
Klicia Araujo Sampaio
PMID: 33648232
DOI:
10.1016/j.foodres.2020.109998
Abstract
Palm oil is a type of vegetable oil which presents a variety of applications including food, energy, and international trading. However, one of the major concerns associated with palm oil uses as a food ingredient is the significant amount of processing contaminants, such as monochloropropanediol esters (MCPDE) and glycidyl esters (GE) which are formed during the refining process. These contaminants may pose a health risk to consumers due to their carcinogenicity. Thus, mitigation strategies have been studied to reduce these substances in palm oil. In this study, we investigated the effect of the application of an aqueous washing step, as a mitigation strategy, prior to deodorization in three different palm oil cultivation systems: organic, conventional and certified palm oil by the Roundtable on Sustainable Palm Oil (RSPO). In addition, we evaluated the quality parameters after the application of the washing step. For the organic, conventional and RSPO palm oil samples, the aqueous washing step reduced approximately 41%, 34% and 36% of the 3-MCPDE, respectively. The levels of 2-MCPDE for the organic, conventional and RSPO palm oil presented a reduction of 55%, 41% and 32%, respectively. The GE levels are considerably low for all the deodorized palm oils, and presented no statistically significant difference (p > 0.05). Besides, the quality parameters such as free fatty acids, color, and OSI met the recommended limits. Therefore, the aqueous washing could be used as a supplementary strategy to reduce these contaminants from palm oil.